tert-Butyl 2-phenylpropionate

Protecting group strategy Organic synthesis Prodrug activation

tert-Butyl 2-phenylpropionate (CAS 2901-11-3), also known as tert-butyl hydratropate, is an organic ester formed from 2-phenylpropanoic acid and tert-butyl alcohol. It is characterized by a chiral center at the alpha-carbon, making it valuable for stereoselective synthesis.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 2901-11-3
Cat. No. B11965126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-phenylpropionate
CAS2901-11-3
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H18O2/c1-10(11-8-6-5-7-9-11)12(14)15-13(2,3)4/h5-10H,1-4H3
InChIKeyANRMTVJCEZBLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-phenylpropionate (CAS 2901-11-3): A Chiral Ester Building Block for Stereoselective Synthesis and Prodrug Design


tert-Butyl 2-phenylpropionate (CAS 2901-11-3), also known as tert-butyl hydratropate, is an organic ester formed from 2-phenylpropanoic acid and tert-butyl alcohol. It is characterized by a chiral center at the alpha-carbon, making it valuable for stereoselective synthesis . Its primary function in research is as a protected form of 2-phenylpropionic acid, where the sterically bulky tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid moiety, a strategy widely employed in multi-step organic syntheses and prodrug development [1].

Why Generic Substitution of tert-Butyl 2-phenylpropionate is Not Feasible: Orthogonal Deprotection and Steric Demands


Simple substitution with another 2-phenylpropionate ester, such as the methyl or ethyl analog, is not possible in applications requiring orthogonal deprotection strategies or specific steric bulk. The tert-butyl ester group is selectively cleaved under acidic conditions, in contrast to methyl or ethyl esters, which require basic hydrolysis or other specialized methods [1]. Furthermore, the significant steric bulk of the tert-butyl group directly influences diastereoselectivity in key carbon-carbon bond forming reactions, a property not shared by smaller alkyl esters [2]. This combination of selective cleavability and conformational influence means the tert-butyl analog is a distinct reagent, not an interchangeable one.

Quantitative Evidence Guide: Differentiating tert-Butyl 2-phenylpropionate from its Analogs


Orthogonal Deprotection: Acid-Labile tert-Butyl vs. Base-Labile Methyl Ester

tert-Butyl 2-phenylpropionate provides a distinct deprotection pathway compared to its methyl ester analog. While the tert-butyl ester group is selectively removed under acidic conditions (e.g., trifluoroacetic acid, HCl), the corresponding methyl ester requires basic hydrolysis [1]. This orthogonal reactivity is a critical design parameter in complex molecule synthesis, allowing for sequential deprotection of multiple functional groups without undesired side reactions [2].

Protecting group strategy Organic synthesis Prodrug activation

Diastereoselectivity Control: Steric Influence of tert-Butyl vs. Methyl Ester on syn/anti Product Ratios

In conjugate addition reactions of lithium dimethylcuprate to α,β-unsaturated esters, the nature of the ester group significantly impacts the syn/anti diastereoselectivity of the resulting deoxypropionate units [1]. The study explicitly compared the effect of the tert-butyl (t-Bu) and methyl (Me) ester groups. The bulky tert-butyl ester influences the preferred conformation of the substrate, thereby altering the diastereomeric ratio of the product. The research shows that the choice of ester group is a key variable for controlling stereochemical outcomes in the iterative synthesis of these important motifs [1].

Stereoselective synthesis Conformational analysis Cuprate addition

Physical Property Differentiation: Higher Boiling Point and Molecular Weight Compared to Ethyl Ester

The tert-butyl ester exhibits significantly different physical properties compared to its ethyl ester analog, which can influence its behavior in various unit operations. tert-Butyl 2-phenylpropionate has a boiling point of 259.1°C and a molecular weight of 206.28 g/mol . In contrast, ethyl 2-phenylpropionate has a boiling point of 229-232.2°C [1] and a molecular weight of 178.23 g/mol [1].

Chemical handling Reaction engineering Distillation

Lipophilicity Differentiation: Higher Calculated LogP Compared to Methyl and Ethyl Analogs

The tert-butyl group increases the lipophilicity of the molecule, a key parameter in medicinal chemistry and drug delivery. The calculated XLogP3 for tert-butyl 2-phenylpropionate is 3.3 [1]. While direct experimental logP values for the methyl and ethyl 2-phenylpropionate analogs are not consistently reported, the principle that adding a bulky, non-polar tert-butyl group increases logP compared to smaller alkyl esters is well-established in medicinal chemistry. The predicted logP for the tert-butyl ester is > 3.5 .

Lipophilicity Membrane permeability Prodrug design

Recommended Research and Industrial Applications for tert-Butyl 2-phenylpropionate (CAS 2901-11-3)


Synthesis of Deoxypropionate Units via Stereoselective Conjugate Addition

This compound is the preferred choice for the conjugate addition of lithium dimethylcuprate to α,β-unsaturated esters when the goal is to leverage the steric bulk of the tert-butyl ester to influence the diastereoselectivity of the syn/anti product ratio [1]. This application is directly supported by the evidence from Section 3, showing the tert-butyl group's role in conformational control during these reactions.

Carboxylic Acid Protection in Orthogonal Deprotection Strategies

tert-Butyl 2-phenylpropionate is essential for synthetic sequences requiring the orthogonal protection of a carboxylic acid. The tert-butyl ester can be selectively removed under acidic conditions, leaving other base-sensitive protecting groups (e.g., methyl esters, benzyl ethers) intact [2]. This is a standard application in multi-step organic synthesis where sequential deprotection is required.

Design and Synthesis of Lipophilic Prodrugs

This compound serves as a key intermediate for the synthesis of prodrugs, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . The higher calculated logP of the tert-butyl ester (XLogP3 = 3.3) [3] is a key design feature for enhancing the membrane permeability or altering the pharmacokinetic profile of the parent carboxylic acid drug.

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